molecular formula C15H20O3 B14575582 (4-tert-Butylphenyl)methyl 3-oxobutanoate CAS No. 61312-67-2

(4-tert-Butylphenyl)methyl 3-oxobutanoate

Cat. No.: B14575582
CAS No.: 61312-67-2
M. Wt: 248.32 g/mol
InChI Key: ZHEYQPLFNSOAJI-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)methyl 3-oxobutanoate is an organic compound with a molecular formula of C15H20O3 It is a derivative of butanoic acid and is characterized by the presence of a tert-butylphenyl group attached to a methyl 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butylphenyl)methyl 3-oxobutanoate typically involves the esterification of 4-tert-butylphenol with methyl 3-oxobutanoate. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of flow microreactors also allows for the sustainable and environmentally friendly production of this compound.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butylphenyl)methyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-tert-Butylphenyl)methyl 3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the tert-butylphenyl group.

    4-tert-Butylphenol: Shares the tert-butylphenyl moiety but lacks the ester functionality.

    tert-Butyl acetate: Contains the tert-butyl group but has different chemical properties due to the acetate moiety.

Uniqueness

(4-tert-Butylphenyl)methyl 3-oxobutanoate is unique due to the combination of the tert-butylphenyl group and the methyl 3-oxobutanoate moiety.

Properties

CAS No.

61312-67-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4-tert-butylphenyl)methyl 3-oxobutanoate

InChI

InChI=1S/C15H20O3/c1-11(16)9-14(17)18-10-12-5-7-13(8-6-12)15(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

ZHEYQPLFNSOAJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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